molecular formula C15H16N2O3 B3895217 2-cyano-3-(4-hydroxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide CAS No. 5867-77-6

2-cyano-3-(4-hydroxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide

Cat. No. B3895217
CAS RN: 5867-77-6
M. Wt: 272.30 g/mol
InChI Key: IDTDUTZKWVLQOU-XYOKQWHBSA-N
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Description

2-cyano-3-(4-hydroxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide, also known as CFA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-cyano-3-(4-hydroxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to activate certain pathways in the brain that are involved in the regulation of memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, a process by which damaged or abnormal cells are eliminated from the body. This compound has also been shown to reduce the levels of certain inflammatory markers in the body, thereby reducing inflammation. Additionally, this compound has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-cyano-3-(4-hydroxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-cyano-3-(4-hydroxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide. One area of research is in the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to explore the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of this compound is a relatively simple process and can be carried out using standard laboratory equipment. This compound has been extensively studied for its potential use in cancer therapy, treatment of neurodegenerative diseases, and inflammatory diseases. While there are limitations to using this compound in lab experiments, its low cost and low toxicity make it an attractive option for further research. Future research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Scientific Research Applications

2-cyano-3-(4-hydroxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has been extensively studied for its potential use in various scientific research applications. One of the major areas of research is in the field of cancer therapy. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

(E)-2-cyano-3-(4-hydroxyphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c16-9-12(8-11-3-5-13(18)6-4-11)15(19)17-10-14-2-1-7-20-14/h3-6,8,14,18H,1-2,7,10H2,(H,17,19)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTDUTZKWVLQOU-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=CC2=CC=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(C=C2)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30416675
Record name AC1NSOBD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5867-77-6
Record name AC1NSOBD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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